2-[(2-methoxyethyl)thio]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
2-[(2-methoxyethyl)thio]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)thio]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and NF-κB pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-methoxyethyl)thio]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have demonstrated that the compound has anti-inflammatory effects and can reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-methoxyethyl)thio]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its potential therapeutic applications in cancer and inflammatory diseases. However, a limitation is that the compound's mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research of 2-[(2-methoxyethyl)thio]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide. One direction is to further investigate the compound's mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, clinical trials are needed to evaluate the safety and efficacy of the compound as a therapeutic agent.
Scientific Research Applications
The potential therapeutic applications of 2-[(2-methoxyethyl)thio]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide have been explored in various scientific studies. One study found that the compound has antitumor activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study demonstrated that the compound has anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-25-13-14-26-17-10-6-5-9-16(17)19(24)21-20-23-22-18(27-20)12-11-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUBAJKBQLFEEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.